molecular formula C8H18N4O B1620765 3-(4-Methylpiperazin-1-yl)propanehydrazide CAS No. 24636-93-9

3-(4-Methylpiperazin-1-yl)propanehydrazide

Cat. No. B1620765
CAS RN: 24636-93-9
M. Wt: 186.26 g/mol
InChI Key: XYBQNPLHPCQDMJ-UHFFFAOYSA-N
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Description

“3-(4-Methylpiperazin-1-yl)propanehydrazide” is a chemical compound with the CAS Number: 24636-93-9 . It has a molecular weight of 186.26 . The IUPAC name for this compound is 3-(4-methyl-1-piperazinyl)propanohydrazide .


Molecular Structure Analysis

The InChI code for “3-(4-Methylpiperazin-1-yl)propanehydrazide” is 1S/C8H18N4O/c1-11-4-6-12(7-5-11)3-2-8(13)10-9/h2-7,9H2,1H3,(H,10,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 78-79 degrees Celsius .

Scientific Research Applications

Anticonvulsant Properties

3-(4-Methylpiperazin-1-yl)propanehydrazide derivatives have been explored for their anticonvulsant properties. A study by Obniska et al. (2005) revealed that compounds with an aromatic ring at position-3 of pyrrolidine-2,5-dione, related to 3-(4-Methylpiperazin-1-yl)propanehydrazide, exhibited anticonvulsant activity in the maximum electroshock (MES) test. Derivatives with a chlorine atom at position-3 or 4 of the aromatic ring showed strong anticonvulsant activity (Obniska et al., 2005).

Tuberculostatic Activity

Another significant application is in the field of tuberculosis treatment. Foks et al. (2004) synthesized phenylpiperazineacetic hydrazide cyclization products related to 3-(4-Methylpiperazin-1-yl)propanehydrazide and tested their tuberculostatic activity. The minimum inhibiting concentrations (MIC) for these compounds were found to be within 25 - 100 mg/ml (Foks et al., 2004).

Antioxidant and Anticancer Activity

In a 2020 study, Tumosienė et al. investigated novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, showing that some compounds exhibited antioxidant activity higher than ascorbic acid. Additionally, these compounds were tested for anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds showing significant cytotoxicity (Tumosienė et al., 2020).

Structural and Vibrational Studies

Shundalau et al. (2019) performed structural and vibrational studies on adamantane-containing triazole thiones, derivatives of 3-(4-Methylpiperazin-1-yl)propanehydrazide. Their study provided insights into the geometric structures, vibrational spectra, and potential analgesic activities of these compounds (Shundalau et al., 2019).

Antiprotozoal Activity

Research by Faist et al. (2013) explored the antiprotozoal activity of bicyclic diamines with a N-methylpiperazinyl group, closely related to 3-(4-Methylpiperazin-1-yl)propanehydrazide. They found that some compounds showed promising activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense (Faist et al., 2013).

Safety And Hazards

The compound is considered hazardous and may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “3-(4-Methylpiperazin-1-yl)propanehydrazide” are not available, research into piperazine derivatives continues to be an active area of study, particularly for their potential anti-inflammatory effects .

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O/c1-11-4-6-12(7-5-11)3-2-8(13)10-9/h2-7,9H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBQNPLHPCQDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368500
Record name 3-(4-methylpiperazin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)propanehydrazide

CAS RN

24636-93-9
Record name 3-(4-methylpiperazin-1-yl)propanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylpiperazin-1-yl)propanehydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GC González-Muñoz, MP Arce, B López… - European journal of …, 2011 - Elsevier
We have previously reported the multifunctional profile of N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide (1) as an effective neuroprotectant and selective …
Number of citations: 53 www.sciencedirect.com
R van der Vlag, H Guo, U Hapko, N Eleftheriadis… - European Journal of …, 2019 - Elsevier
Human 15-lipoxygenase-1 (15-LOX-1) is a mammalian lipoxygenase which plays an important regulatory role in several CNS and inflammatory lung diseases. To further explore the …
Number of citations: 16 www.sciencedirect.com

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